molecular formula C14H20O B14833443 5-(Cyclohexylmethyl)-2-methylphenol

5-(Cyclohexylmethyl)-2-methylphenol

Cat. No.: B14833443
M. Wt: 204.31 g/mol
InChI Key: WZNXJVDNJRRGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylmethyl)-2-methylphenol is an organic compound with a phenolic structure It consists of a phenol ring substituted with a cyclohexylmethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl-2-methylcyclohexanol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl-2-methylcyclohexanol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-(Cyclohexylmethyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activity. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol (o-Cresol): A simpler phenolic compound with similar chemical properties.

    Cyclohexylmethylphenol: Lacks the methyl group at the 2-position.

    Cyclohexylphenol: Lacks both the methyl group at the 2-position and the cyclohexylmethyl group at the 5-position.

Uniqueness

5-(Cyclohexylmethyl)-2-methylphenol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

5-(cyclohexylmethyl)-2-methylphenol

InChI

InChI=1S/C14H20O/c1-11-7-8-13(10-14(11)15)9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3

InChI Key

WZNXJVDNJRRGRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.